benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13764968
Molecular Formula: C17H24N2O5
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O5 |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | benzyl (3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14+/m1/s1 |
| Standard InChI Key | CMXBVXJSFDXHTE-KGLIPLIRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
The compound belongs to the pyrrolidine class of heterocycles, featuring a five-membered ring with nitrogen at position 1. Its stereochemistry is defined by the (3R,4S) configuration, which confers distinct reactivity and biological activity compared to other stereoisomers. The tert-butoxycarbonyl (Boc) group at position 3 acts as a protective moiety for the amino group, while the benzyl ester at position 1 enhances solubility in organic solvents. The hydroxyl group at position 4 introduces polarity, enabling hydrogen bonding and influencing crystallinity.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 336.4 g/mol.
Stereochemical Analysis
The (3R,4S) configuration is critical for its role in asymmetric synthesis. X-ray crystallography or nuclear Overhauser effect (NOE) experiments are typically required to confirm this stereochemistry, as misassignment can lead to erroneous biological outcomes. The Boc group’s orientation shields the amino group from undesired reactions during synthetic steps .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a multistep protocol starting from N-protected asparagine derivatives. A representative method involves:
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Alkylation of Boc-Asn: Reaction of Boc-asparagine (Boc-Asn) with benzyl bromide in the presence of cesium carbonate, yielding the benzyl ester intermediate .
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Cyclization: Intramolecular cyclization under basic conditions forms the pyrrolidine ring .
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Reduction: Selective reduction of the intermediate with borane-dimethylsulfide complex preserves the Boc group while introducing the hydroxyl moiety .
Example Reaction Scheme:
Stereochemical Control
The (3R,4S) configuration is achieved through chiral auxiliaries or asymmetric catalysis. For instance, using (R)- or (S)-Boc-Asn derivatives ensures enantiomeric purity. A study demonstrated >98% diastereomeric excess (d.r.) when coupling the compound with N-Boc-phenylalanine, confirming its stereochemical integrity .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF); sparingly soluble in water.
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Stability: Stable at room temperature under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the Boc group.
Spectroscopic Data
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IR Spectroscopy: Peaks at 1720 cm (C=O ester), 1680 cm (C=O Boc), and 3400 cm (O-H).
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H NMR: Key signals include δ 7.35–7.25 (m, 5H, benzyl), δ 5.15 (s, 2H, CHPh), and δ 4.10–3.80 (m, 2H, pyrrolidine).
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
The compound’s rigid pyrrolidine scaffold is incorporated into protease inhibitors and antithrombotics. For example, derivatives inhibit farnesyltransferase, a target in cancer therapy .
Case Study: Antithrombotic Development
A 2024 study utilized this compound to synthesize a thrombin inhibitor with IC = 12 nM. The hydroxyl group facilitated hydrogen bonding with thrombin’s active site, while the Boc group enabled further functionalization .
Comparison with Structural Analogues
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